

# (R)-TAPI-2: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(R)-TAPI-2	
Cat. No.:	B2754833	Get Quote

**(R)-TAPI-2** is a potent, broad-spectrum inhibitor of metalloproteinase enzymes, playing a crucial role in regulating various physiological and pathological processes. This technical guide provides a comprehensive overview of **(R)-TAPI-2** for researchers, scientists, and drug development professionals, detailing its mechanism of action, target profile, experimental protocols, and its impact on key signaling pathways.

## **Core Concepts and Mechanism of Action**

**(R)-TAPI-2** belongs to the hydroxamate class of inhibitors, which are known for their strong zinc-binding affinity.[1][2] The catalytic activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) is dependent on a zinc ion located in their active site.[1][3] **(R)-TAPI-2** functions as a competitive inhibitor by chelating this essential zinc ion through its hydroxamate group (-CONHOH), thereby blocking the enzymatic activity of these proteases.[1][2]

This inhibitory action prevents the cleavage of a wide range of extracellular matrix (ECM) components and the shedding of cell surface proteins, which are critical events in processes such as cell signaling, proliferation, migration, and tissue remodeling.[3][4]

## **Target Profile and Inhibitory Activity**

While specific inhibitory data for the (R)-enantiomer is not extensively detailed in publicly available literature, the closely related compound TAPI-2 has been characterized as a potent inhibitor of several MMPs and ADAMs. It is important to note that commercial suppliers



specifically offer the (R)-isomer, suggesting it may be the more active enantiomer. The inhibitory activities of TAPI-2 are summarized in the tables below.

**Table 1: Inhibitory Activity of TAPI-2 against A** 

Disintegrin and Metalloproteinases (ADAMs)

Target	Inhibition Constant (Ki)	Reference
TACE (ADAM17)	120 nM	[5]
ADAM8	10 μΜ	
ADAM10	3 μΜ	
ADAM12	100 μΜ	

**Table 2: Inhibitory Activity of TAPI-2 against Other** 

<u>Metalloproteinases</u>

Target	Half-maximal Inhibitory Concentration (IC50)	Reference
Matrix Metalloproteinases (general)	20 μΜ	[6]
hmeprin α subunit	1.5 ± 0.27 nM	[6]
hmeprin β subunit	20 ± 10 μM	[6]
Angiotensin-Converting Enzyme (ACE)	18 μΜ	[7]

**Table 3: Cellular Activity of TAPI-2** 

Activity	Half-maximal Inhibitory Concentration (IC50)	Reference
PMA-induced shedding of cell		
surface proteins (e.g., TGF- $\alpha$ ,	10 μΜ	
β-amyloid precursor protein)		



## Impact on Key Signaling Pathways

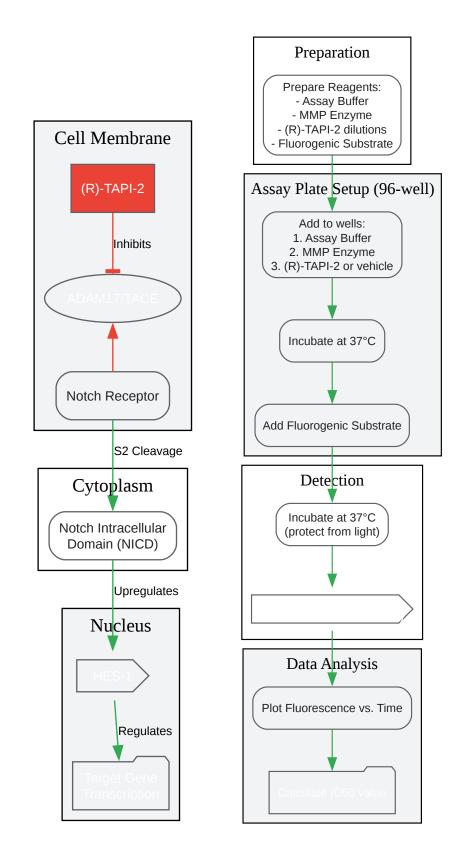
**(R)-TAPI-2** exerts significant influence on critical cellular signaling pathways, primarily through its inhibition of TACE (ADAM17) and other sheddases.

## **TNF-α Signaling Pathway**

Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) is a potent pro-inflammatory cytokine that is initially synthesized as a transmembrane protein (pro-TNF- $\alpha$ ). TACE (ADAM17) is the primary enzyme responsible for cleaving pro-TNF- $\alpha$  to release the soluble, active form of the cytokine. By inhibiting TACE, **(R)-TAPI-2** blocks the shedding of TNF- $\alpha$ , thereby downregulating TNF- $\alpha$ -mediated inflammatory responses.[7]









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